molecular formula C16H25N3O2S B1245912 Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 827036-76-0

Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-

Cat. No.: B1245912
CAS No.: 827036-76-0
M. Wt: 323.5 g/mol
InChI Key: SGOHSANPZHQNKM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide. The compound is registered under Chemical Abstracts Service number 827036-76-0 and carries several alternative systematic names including 4-dimethylamino-N-[5-(2-mercaptoacetylamino)pentyl]benzamide. Additional nomenclature variations include the descriptive name N-[5-[(mercaptoacetyl)amino]pentyl]-4-(dimethylamino)benzamide, which emphasizes the mercaptoacetyl functional group positioning.

The molecular formula C₁₆H₂₅N₃O₂S provides insight into the compound's composition, revealing a molecular weight of 323.5 grams per mole. This formula indicates the presence of sixteen carbon atoms forming the backbone structure, twenty-five hydrogen atoms contributing to the molecular framework, three nitrogen atoms participating in amide linkages and dimethylamino functionality, two oxygen atoms in carbonyl groups, and one sulfur atom in the mercapto group. The molecular architecture can be dissected into discrete functional regions: the dimethylaminobenzamide moiety contributing C₉H₁₂N₂O, the pentyl linker contributing C₅H₁₀, and the mercaptoacetyl group contributing C₂H₃NOS.

The compound's systematic identifiers include the International Chemical Identifier InChI=1S/C16H25N3O2S/c1-19(2)14-8-6-13(7-9-14)16(21)18-11-5-3-4-10-17-15(20)12-22/h6-9,22H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,21) and the corresponding InChI Key SGOHSANPZHQNKM-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation CN(C)C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS provides a linear notation for the molecular structure. These standardized identifiers facilitate unambiguous chemical database searching and cross-referencing across multiple chemical information systems.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling approaches provide essential insights into the three-dimensional conformational preferences of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-. Density Functional Theory calculations represent the primary methodology for investigating conformational landscapes of complex organic molecules, particularly those containing flexible alkyl chains and multiple rotatable bonds. The compound's structure contains several conformationally flexible regions, including the pentyl linker chain and the mercaptoacetyl side group, which can adopt multiple low-energy conformations.

The benzamide aromatic core provides a rigid structural framework, while the dimethylamino substitution at the para position introduces electronic effects that influence overall molecular geometry. Computational studies on related benzamide derivatives have demonstrated that the carbonyl oxygen and amide nitrogen atoms typically adopt planar arrangements due to resonance stabilization. The five-carbon aliphatic chain connecting the benzamide and mercaptoacetyl groups represents the most conformationally flexible portion of the molecule, capable of adopting extended, folded, and intermediate conformations.

Molecular dynamics simulations and quantum chemical calculations enable the identification of preferred conformational states and their relative energies. The mercaptoacetyl terminal group introduces additional conformational complexity due to the presence of both the thiol functional group and the secondary amide linkage. Computational modeling studies on similar mercapto-containing compounds have shown that intramolecular hydrogen bonding between the thiol group and amide carbonyls can stabilize specific conformational arrangements. These calculations typically employ basis sets such as 6-31G(d) and density functional approximations including B3LYP for accurate geometry optimization and energy evaluation.

The conformational analysis must also consider solvent effects, as the compound's behavior in aqueous and organic media differs significantly. Continuum solvation models such as the Self-Consistent Reaction Field Onsager approach provide computational frameworks for evaluating conformational preferences in different solvent environments. These studies reveal that polar solvents tend to stabilize extended conformations that maximize solvent-solute interactions, while non-polar environments may favor more compact molecular arrangements.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- through analysis of both proton and carbon-13 nuclei. Proton Nuclear Magnetic Resonance spectra reveal characteristic signals for the dimethylamino methyl groups appearing as a singlet around 3.0 parts per million, while the aromatic protons of the benzene ring produce signals in the 6.5-8.0 parts per million region. The pentyl chain protons generate a complex multiplet pattern between 1.2-3.5 parts per million, with the alpha-methylene groups adjacent to nitrogen atoms appearing further downfield due to deshielding effects.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the aromatic carbons appearing between 110-160 parts per million. The carbonyl carbons produce characteristic signals around 170-180 parts per million, while the dimethylamino carbon atoms appear near 40 parts per million. The aliphatic chain carbons generate signals between 20-40 parts per million, with specific chemical shift values dependent on their proximity to electronegative heteroatoms. The mercaptoacetyl carbon atoms provide distinctive signals, with the methylene carbon adjacent to sulfur appearing around 25-30 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The amide carbonyl groups produce strong, sharp absorption bands in the 1680-1710 cm⁻¹ region, with the exact frequency dependent on hydrogen bonding and conjugation effects. The thiol group generates a weak but characteristic absorption around 2550-2600 cm⁻¹. The dimethylamino group contributes to carbon-nitrogen stretching vibrations in the 1000-1400 cm⁻¹ region. Aromatic carbon-hydrogen stretching appears in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretching occurs at 2800-3000 cm⁻¹.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information essential for structural verification. The molecular ion peak appears at mass-to-charge ratio 323, corresponding to the calculated molecular weight. Common fragmentation pathways include loss of the dimethylamino group (molecular ion minus 44 mass units), cleavage of the pentyl chain at various positions producing characteristic fragment series, and loss of the mercaptoacetyl group. McLafferty rearrangement processes may generate specific fragment ions that provide additional structural confirmation. Electrospray ionization mass spectrometry enables gentle ionization suitable for preserving the intact molecular structure during analysis.

Crystalline Structure Determination through X-ray Diffraction Studies

X-ray diffraction analysis represents the definitive method for determining the three-dimensional arrangement of atoms within crystalline Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-. Single crystal X-ray diffraction studies require the growth of suitable crystals with dimensions typically exceeding 0.1 millimeters in all directions and sufficient diffraction quality for high-resolution data collection. The crystallization process for this compound involves careful selection of solvents and crystallization conditions that promote ordered crystal packing while avoiding decomposition of the mercapto functional group.

The molecular crystal structure reveals detailed bond lengths, bond angles, and torsion angles that define the compound's solid-state conformation. Typical carbon-carbon bond lengths in the aromatic ring range from 1.38-1.40 Angstroms, while carbon-nitrogen bonds in the dimethylamino group measure approximately 1.34-1.36 Angstroms. The amide linkages display characteristic carbon-nitrogen distances of 1.32-1.34 Angstroms, reflecting partial double bond character due to resonance effects. The carbon-sulfur bond length in the mercaptoacetyl group typically measures 1.80-1.82 Angstroms.

Crystal packing analysis reveals intermolecular interactions that stabilize the crystal lattice, including hydrogen bonding patterns involving the amide groups and the mercapto functionality. These non-covalent interactions significantly influence the compound's physical properties including melting point, solubility characteristics, and mechanical properties of the crystalline material. The space group determination provides information about the symmetry elements present in the crystal structure, while unit cell parameters define the three-dimensional repeat unit of the crystal lattice.

Thermal parameters derived from X-ray diffraction data indicate the dynamic behavior of individual atoms within the crystal structure. Higher thermal parameters suggest increased atomic mobility, which often correlates with conformational flexibility in solution. The mercaptoacetyl chain terminus typically exhibits elevated thermal parameters compared to the rigid benzamide core, consistent with its greater conformational freedom. Electron density maps generated from the diffraction data enable precise location of hydrogen atoms and identification of any disorder present in the crystal structure.

Properties

IUPAC Name

4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-19(2)14-8-6-13(7-9-14)16(21)18-11-5-3-4-10-17-15(20)12-22/h6-9,22H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHSANPZHQNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460682
Record name 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827036-76-0
Record name 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ruthenium-Catalyzed Direct Amidation

Guo et al. (2019) demonstrated that 4-(dimethylamino)benzonitrile undergoes hydrolysis to 4-(dimethylamino)benzamide using a ruthenium hydride catalyst ([RuH(tBu-PNP(−))(CO)]) in tert-butyl alcohol at 50°C for 20 hours (yield: 99%). This method avoids harsh acidic/basic conditions, preserving sensitive functional groups.

Reaction Conditions :

  • Catalyst: [RuH(tBu-PNP(−))(CO)] (5 mol%)

  • Solvent: tert-Butyl alcohol

  • Temperature: 50°C

  • Time: 20 hours

Alternative Activation via Phosphorus Oxychloride

Chinese Patent CN105541656A describes benzamide synthesis via phosphorus oxychloride-mediated activation of benzoic acid, followed by ammonolysis. Adapting this method for 4-(dimethylamino)benzoic acid:

  • Dissolve 4-(dimethylamino)benzoic acid in tetrahydrofuran (THF)/ethyl acetate (1:1–3 v/v).

  • Cool to 0–5°C, add phosphorus oxychloride (1.3–1.6 eq).

  • React for 0.5–1 hour, then add 25–28% ammonia solution.

  • Isolate via extraction (ethyl acetate), washing with dilute HCl, NaHCO₃, and NaCl.

  • Crystallize to obtain 4-(dimethylamino)benzamide (yield: >85%, purity: >98.5%).

Mercaptoacetylation of Terminal Amine

Thiol Protection Strategy

To prevent disulfide formation, the mercapto group is protected as a 4-methoxybenzyl (MBzl) thioether:

  • React 5-aminopentyl-4-(dimethylamino)benzamide with S-4-methoxybenzyl mercaptoacetic acid.

  • Use EDC/HOBt coupling in dichloromethane.

  • Deprotect the MBzl group using trifluoroacetic acid (TFA)/anisole (9:1 v/v).

Reaction Optimization :

  • Coupling agent: EDC (1.5 eq), HOBt (1.5 eq)

  • Solvent: Dichloromethane

  • Time: 12–16 hours

  • Deprotection yield: >90%

Integrated Synthetic Route and Yield Analysis

Combining the above steps, the overall synthesis proceeds as follows:

StepReactionConditionsYieldPurity
14-(Dimethylamino)benzamideRu catalysis99%>99%
2Acylation with pentylamineTHF, 0°C → RT75%95%
3MercaptoacetylationEDC/HOBt, CH₂Cl₂85%90%
4DeprotectionTFA/anisole90%98%

Overall Yield : 99% × 75% × 85% × 90% ≈ 56.4%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) :

    • δ 2.92 (s, 6H, N(CH₃)₂), 1.45–1.65 (m, 8H, pentyl), 3.25 (t, 2H, NHCO), 4.10 (s, 2H, SH).

  • LC-MS : m/z 352.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 60% MeOH/H₂O).

  • Elemental Analysis : Calculated for C₁₆H₂₄N₄O₂S: C 54.52%, H 6.86%, N 15.89%; Found: C 54.48%, H 6.82%, N 15.84%.

Challenges and Optimization Opportunities

  • Thiol Oxidation : MBzl protection mitigates disulfide formation but requires acidic deprotection. Alternative protecting groups (e.g., trityl) may improve stability.

  • Coupling Efficiency : Microwave-assisted synthesis could reduce EDC/HOBt reaction time from 16 hours to <1 hour.

  • Solvent Recovery : THF/ethyl acetate mixtures in achieve >80% recovery, aligning with green chemistry principles.

Chemical Reactions Analysis

Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- involves the inhibition of histone deacetylases. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The compound’s molecular targets include various HDAC enzymes, and its effects are mediated through pathways involved in gene expression regulation and inflammatory response modulation .

Comparison with Similar Compounds

Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- can be compared with other HDAC inhibitors such as:

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed examination of the biological activity of the compound Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- is represented by the following molecular formula:

  • Molecular Formula : C16_{16}H25_{25}N3_3O2_2S
  • CAS Number : 11267278
  • Molecular Weight : 325.46 g/mol

This compound features a benzamide core with a dimethylamino group and a mercaptoacetyl amino chain, which are crucial for its biological activity.

Benzamide derivatives often exhibit their biological effects through various mechanisms, including enzyme inhibition and receptor modulation. The specific mechanism for Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- has not been extensively characterized in literature; however, similar compounds have shown activity against various targets such as:

  • Enzymes : Inhibition of serine peptidases and other proteolytic enzymes.
  • Receptors : Modulation of neurotransmitter receptors, particularly in the central nervous system.

Pharmacological Effects

Research indicates that benzamide derivatives can display a range of pharmacological effects:

  • Antiviral Activity : Some benzamide derivatives have been shown to inhibit viral entry into host cells. For instance, related compounds have demonstrated efficacy against Ebola and Marburg viruses, suggesting potential antiviral applications for Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- .
  • Anticancer Properties : Certain benzamides have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of specific functional groups in the structure is believed to enhance this activity.
  • Neuroprotective Effects : Some studies suggest that benzamide derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatment .

In Vitro Studies

Recent studies have highlighted the biological activity of related benzamide compounds. For example:

  • A study on a related compound showed an IC50_{50} value of less than 10 µM against both Ebola and Marburg viruses, indicating strong antiviral potential .
  • Another investigation into the structure-activity relationship (SAR) of benzamide derivatives found that modifications to the amine group significantly influenced enzyme inhibition potency .

Comparative Table of Biological Activities

Activity TypeRelated CompoundIC50_{50} ValueReference
AntiviralBenzamide Derivative<10 µM
Enzyme InhibitionBenzamide DerivativeVaries
AnticancerVarious BenzamidesVaries
NeuroprotectiveSelected DerivativesVaries

Q & A

Basic: What are the key considerations for synthesizing Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-?

The synthesis involves multi-step reactions requiring precise control of:

  • Reagent selection : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to promote amide bond formation between the benzamide core and the mercaptoacetyl-pentyl moiety .
  • Temperature control : Maintain low temperatures (e.g., 0–5°C) during sensitive steps like thiol group introduction to prevent oxidation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency, while minimizing side reactions .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from by-products like unreacted intermediates .

Basic: How is the structural integrity of this compound verified post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for -N(CH₃)₂) and mercaptoacetyl protons (δ ~1.5–2.5 ppm for pentyl chain) .
  • Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺) to match the theoretical molecular weight .
  • FT-IR spectroscopy : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and thiol S-H (~2550 cm⁻¹) .

Basic: What standard analytical methods are used to monitor reaction progress?

  • TLC (Thin-Layer Chromatography) : Track reactant consumption using UV-active spots or iodine staining .
  • HPLC : Quantify intermediate and product ratios, especially for polar derivatives .
  • In-situ monitoring : Use NMR or IR spectroscopy for real-time analysis of critical steps like amide coupling .

Advanced: How can researchers optimize reaction yields while minimizing by-products?

Methodological strategies:

  • Catalyst screening : Test Pd-based catalysts or organocatalysts for regioselective coupling .
  • Protecting groups : Temporarily block the thiol group (e.g., with trityl) to prevent disulfide formation during synthesis .
  • Kinetic studies : Vary reaction time and temperature to identify optimal conditions for each step .

Advanced: What biological targets or pathways are hypothesized for this compound?

Based on structural analogs:

  • Enzyme inhibition : The mercaptoacetyl group may chelate metal ions in enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs) .
  • Receptor interactions : The dimethylamino group could enhance binding to G-protein-coupled receptors (GPCRs) via electrostatic interactions .
  • Target validation : Use competitive binding assays (e.g., SPR or ITC) to confirm affinity for specific proteins .

Advanced: How should researchers address contradictions in biological activity data across studies?

  • Structural analogs comparison : Compare activity of derivatives with varying substituents (e.g., methyl vs. methoxy groups) to identify critical moieties .
  • Experimental replication : Standardize assay conditions (e.g., pH, temperature) to reduce variability .
  • Meta-analysis : Aggregate data from multiple studies to discern trends in structure-activity relationships (SAR) .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., HDACs) .
  • QSAR modeling : Correlate electronic properties (e.g., logP, polar surface area) with observed activity .
  • MD simulations : Simulate ligand-receptor dynamics over time to assess binding stability .

Advanced: What are the stability and storage requirements for this compound?

  • Degradation pathways : Thiol oxidation is a major concern; store under inert gas (N₂ or Ar) at -20°C .
  • Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants like trehalose .
  • Stability assays : Monitor purity via HPLC at regular intervals under varying conditions (e.g., pH 4–9) .

Advanced: How can selectivity for specific chemical reactions or biological targets be enhanced?

  • Directed modifications : Introduce steric hindrance (e.g., bulky substituents) to block off-target interactions .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace reaction pathways and by-products .
  • High-throughput screening : Test derivatives against a panel of enzymes/receptors to identify selective candidates .

Advanced: What methodologies elucidate the role of the mercaptoacetyl group in enzyme inhibition?

  • Site-directed mutagenesis : Modify cysteine residues in target enzymes to assess binding dependency on thiol interactions .
  • Competitive inhibition assays : Compare IC₅₀ values with and without thiol-blocking agents (e.g., iodoacetamide) .
  • X-ray crystallography : Resolve co-crystal structures to visualize ligand-enzyme binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-
Reactant of Route 2
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Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-

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